molecular formula C9H12ClNO B3114483 (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol CAS No. 201863-99-2

(2R)-2-amino-3-(4-chlorophenyl)propan-1-ol

Cat. No. B3114483
CAS RN: 201863-99-2
M. Wt: 185.65 g/mol
InChI Key: RPHQMRWKOPBZQY-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2R)-2-amino-3-(4-chlorophenyl)propan-1-ol” is a chemical compound that has a similar structure to "2-amino-1-(4-chlorophenyl)propan-1-one hydrochloride" . The exact properties and applications of this compound may vary, but it’s likely to share some characteristics with its structural analogs.


Molecular Structure Analysis

The molecular structure of “(2R)-2-amino-3-(4-chlorophenyl)propan-1-ol” can be inferred from its name and similar compounds. It likely contains an amino group (-NH2), a chlorophenyl group (a benzene ring with a chlorine atom), and a propan-1-ol group (a three-carbon chain with an alcohol group at the end) .

Scientific Research Applications

Environmental Impact and Biodegradation

  • Environmental Persistence and Toxicity : Studies on chlorophenols, which share structural similarities with (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol, have shown that these compounds exert moderate toxic effects on mammalian and aquatic life, with varying degrees of persistence and bioaccumulation depending on environmental conditions. Understanding these properties can guide the assessment of environmental risks associated with related compounds (Krijgsheld & Gen, 1986).
  • Microbial Degradation of Herbicides : The widespread use of herbicides such as 2,4-D, a chlorophenoxy acetic acid, in agriculture highlights the importance of studying the biodegradation pathways of these compounds. Microorganisms play a crucial role in the remediation of environments contaminated with such herbicides, offering insights into potential biodegradation mechanisms for structurally related compounds (Magnoli et al., 2020).

Biochemical Applications and Studies

  • Spin Labeling in Peptide Studies : Research on the spin label amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) demonstrates its utility in studying peptide dynamics and structures. This approach could inform the design of experiments involving (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol for understanding its interaction with biological molecules (Schreier et al., 2012).
  • Conducting Polymers in Electrochemical Detection : Advances in sensors and biosensors using conducting polymers and molecularly imprinted polymers for the electrochemical detection of amino acids suggest potential methodologies for detecting or studying compounds like (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol. These technologies offer promising avenues for the analysis and monitoring of related compounds in various applications (Dinu & Apetrei, 2022).

Pharmacological Insights

  • Propofol Infusion Syndrome and Structural Analogs : Although not directly related, research on the effects and risks associated with propofol, a phenol-derived anesthetic, may provide relevant pharmacokinetic and toxicological insights for compounds with phenolic structures, highlighting the importance of understanding the physiological impact of structurally related compounds (Fodale & Monaca, 2008).

Future Directions

The future directions for research on “(2R)-2-amino-3-(4-chlorophenyl)propan-1-ol” could include further investigation into its synthesis, properties, and potential applications. For example, research into similar compounds has explored their use in chemical looping approaches for the production of propan-1-ol from propylene . This suggests that “(2R)-2-amino-3-(4-chlorophenyl)propan-1-ol” could also have interesting applications in chemical synthesis or other areas.

properties

IUPAC Name

(2R)-2-amino-3-(4-chlorophenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c10-8-3-1-7(2-4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHQMRWKOPBZQY-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CO)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](CO)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401290294
Record name (βR)-β-Amino-4-chlorobenzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401290294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-amino-3-(4-chlorophenyl)propan-1-ol

CAS RN

201863-99-2
Record name (βR)-β-Amino-4-chlorobenzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201863-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βR)-β-Amino-4-chlorobenzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401290294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-2-amino-3-(4-chlorophenyl)propan-1-ol
Reactant of Route 2
(2R)-2-amino-3-(4-chlorophenyl)propan-1-ol
Reactant of Route 3
(2R)-2-amino-3-(4-chlorophenyl)propan-1-ol
Reactant of Route 4
(2R)-2-amino-3-(4-chlorophenyl)propan-1-ol
Reactant of Route 5
(2R)-2-amino-3-(4-chlorophenyl)propan-1-ol
Reactant of Route 6
(2R)-2-amino-3-(4-chlorophenyl)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.